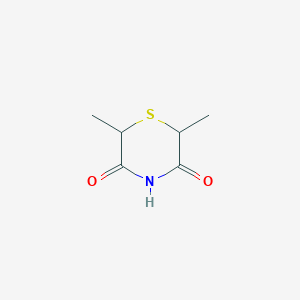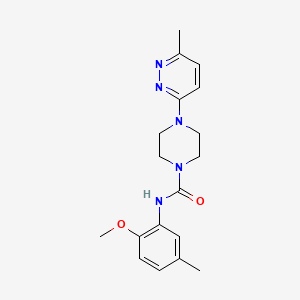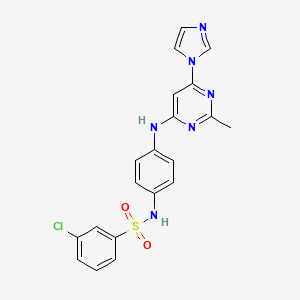
tert-Butyl ((3,3-difluorocycloprop-1-en-1-yl)methyl)(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl ((3,3-difluorocycloprop-1-en-1-yl)methyl)(methyl)carbamate” is a chemical compound with the CAS Number: 2228376-48-3 . It has a molecular weight of 219.23 and its IUPAC name is tert-butyl ((3,3-difluorocycloprop-1-en-1-yl)methyl)(methyl)carbamate . It is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15F2NO2/c1-9(2,3)15-8(14)13(4)6-7-5-10(7,11)12/h5H,6H2,1-4H3 . This indicates that the compound has a cyclopropene ring with two fluorine atoms attached to one of the carbon atoms in the ring. The ring is also attached to a carbamate group through a methylene bridge .Physical And Chemical Properties Analysis
As mentioned earlier, this compound is a liquid at room temperature . It has a molecular weight of 219.23 . The compound is stored at a temperature of -10°C .Applications De Recherche Scientifique
Synthesis and Structural Characterization
Carbamate derivatives, including tert-butyl carbamates, have been synthesized and structurally characterized using techniques like single-crystal X-ray diffraction. These studies highlight the role of hydrogen bonds in assembling molecules into three-dimensional architectures, relevant in material science and crystallography (Das et al., 2016).
The crystal structure of tert-butyl carbamates has been studied, revealing insights into the isomorphous nature of these compounds and their molecular interactions, which is vital for understanding material properties and designing new materials (Baillargeon et al., 2017).
Chemical Reactions and Synthesis
tert-Butyl carbamates are used as intermediates in the synthesis of biologically active compounds, highlighting their significance in medicinal chemistry and pharmaceutical research (Zhao et al., 2017).
They are involved in reactions like Diels-Alder reactions, indicating their utility in organic synthesis and the development of complex molecular structures (Padwa et al., 2003).
Their involvement in asymmetric Mannich reactions and aldol routes highlights their role in creating chiral compounds, which is crucial in the synthesis of enantiomerically pure pharmaceuticals (Yang et al., 2009); (Ghosh et al., 2017).
Applications in Drug Synthesis and Biological Research
Tert-butyl carbamates serve as key intermediates in synthesizing protease inhibitors and other therapeutic agents, demonstrating their value in drug development (Ghosh et al., 2017).
They are used in the synthesis of bioorganometallic compounds, which are explored for potential applications in medicinal chemistry (Patra et al., 2012).
Their role in photoredox-catalyzed reactions to synthesize aminated chromones, which are important in pharmaceutical research, is another example of their versatility (Wang et al., 2022).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if safety precautions are not followed .
Propriétés
IUPAC Name |
tert-butyl N-[(3,3-difluorocyclopropen-1-yl)methyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO2/c1-9(2,3)15-8(14)13(4)6-7-5-10(7,11)12/h5H,6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYQZPJSQWISPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC1(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((3,3-difluorocycloprop-1-en-1-yl)methyl)(methyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide](/img/structure/B2696131.png)


![5-((2-chlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2696135.png)
![N-[3-chloro-4-(phenylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2696136.png)
![1-(3,4-dimethoxybenzyl)-5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2696138.png)

![N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-4-methoxybenzamide](/img/structure/B2696143.png)

![Methyl 3-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)-2-(2-methoxy-2-oxoethyl)-5-(phenylamino)-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2696147.png)
![6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B2696148.png)

![2-[(4-Fluorobenzyl)amino]acetonitrile](/img/structure/B2696152.png)
![N-[6-hydroxy-1-(2-methoxyethyl)-2-oxo-6-(trifluoromethyl)-1,2,5,6-tetrahydropyridin-3-yl]benzamide](/img/structure/B2696153.png)